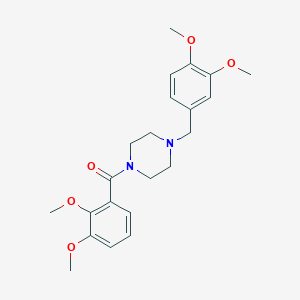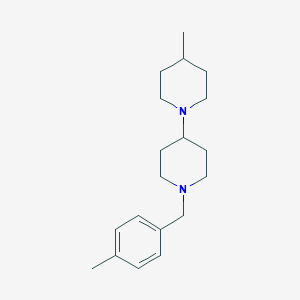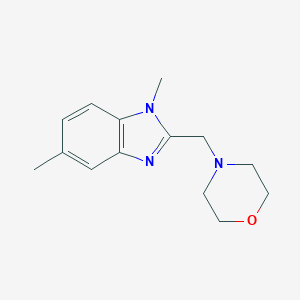![molecular formula C21H34N2O4 B247012 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine](/img/structure/B247012.png)
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine, also known as DTBM-MO, is a synthetic compound that belongs to the class of morpholine-based drugs. It has been extensively studied in scientific research for its potential applications in various fields, including medicine, pharmacology, and biochemistry.
作用機序
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine acts as a selective antagonist of the dopamine D2 receptor, which is a G protein-coupled receptor that plays a crucial role in the regulation of dopamine neurotransmission in the brain. By binding to the receptor, 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine blocks the activity of dopamine and other ligands that bind to the receptor, leading to a decrease in dopamine signaling. This mechanism of action makes 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine a potential therapeutic agent for the treatment of dopamine-related disorders.
Biochemical and Physiological Effects:
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has been shown to have several biochemical and physiological effects in scientific research. In vitro studies have demonstrated that it can inhibit the binding of dopamine and other ligands to the dopamine D2 receptor with high affinity and selectivity. In vivo studies in animal models have shown that 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine can decrease dopamine signaling in the brain and produce behavioral effects similar to those of other dopamine antagonists. However, the exact biochemical and physiological effects of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in humans are still unclear and require further investigation.
実験室実験の利点と制限
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has several advantages for use in scientific research. It is a highly selective antagonist of the dopamine D2 receptor, which makes it a valuable tool for studying the function of this receptor in vitro and in vivo. In addition, it has been shown to have good stability and solubility properties, which make it easy to handle and store. However, there are also some limitations to the use of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in lab experiments. It is a synthetic compound, which means that it may have off-target effects or interact with other molecules in unexpected ways. In addition, its high affinity for the dopamine D2 receptor may make it difficult to distinguish between specific and non-specific binding.
将来の方向性
There are several future directions for research on 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine. One area of interest is the development of new therapeutic agents based on its structure and mechanism of action. Another area of interest is the use of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine as a radioligand for imaging studies in PET and SPECT. In addition, further studies are needed to investigate the biochemical and physiological effects of 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in humans and to determine its potential as a diagnostic or therapeutic agent for dopamine-related disorders. Finally, more research is needed to explore the limitations and potential pitfalls of using 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine in lab experiments and to develop new tools and methods for studying the dopamine D2 receptor.
合成法
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine can be synthesized through a multi-step process that involves the reaction of 2,6-dimethylmorpholine with 2,3,4-trimethoxybenzaldehyde and piperidine. The final product is obtained through purification and isolation procedures, including column chromatography and recrystallization.
科学的研究の応用
2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has been studied for its potential applications in various scientific fields. In pharmacology, it has been shown to have a strong affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of Parkinson's disease and other neurological disorders. In biochemistry, it has been used as a tool to study the structure and function of the dopamine D2 receptor and its interactions with other molecules. In addition, 2,6-Dimethyl-4-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]morpholine has been studied for its potential use as a radioligand for imaging studies in positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
特性
分子式 |
C21H34N2O4 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
2,6-dimethyl-4-[1-[(2,3,4-trimethoxyphenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C21H34N2O4/c1-15-12-23(13-16(2)27-15)18-8-10-22(11-9-18)14-17-6-7-19(24-3)21(26-5)20(17)25-4/h6-7,15-16,18H,8-14H2,1-5H3 |
InChIキー |
XSGXJXLAXIQGNN-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
正規SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenoxy)acetyl]-4-(3-fluorobenzoyl)piperazine](/img/structure/B246929.png)
![N-(1H-benzimidazol-2-yl)-4-[(2-hydroxybenzyl)amino]benzamide](/img/structure/B246932.png)





![1-[(4-Methoxyphenoxy)acetyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B246941.png)
![(4-Bicyclo[2.2.1]hept-5-en-2-ylmethylpiperazin-1-yl)-(3,4-dimethoxyphenyl)methanone](/img/structure/B246942.png)


![N-(2-Methoxy-5-methyl-phenyl)-3-[4-(3-phenyl-allyl)-piperazin-1-yl]-propionamide](/img/structure/B246949.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,5-dimethyl-1H-benzimidazole](/img/structure/B246951.png)
